molecular formula C19H22FN3O B2611904 2-(4-fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034322-21-7

2-(4-fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide

Cat. No. B2611904
M. Wt: 327.403
InChI Key: APOAHAUHZJKJAN-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide, also known as FPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

Compounds with fluoro-substituted benzo[b]pyran structures, including those related to the queried compound, have been investigated for their anticancer properties. For example, a study demonstrated that certain fluoro-substituted compounds exhibited significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to reference drugs (Hammam et al., 2005).

Aurora Kinase Inhibition for Cancer Treatment

Aurora kinase inhibitors, which may include structures related to the queried compound, have shown promise in treating cancer by inhibiting Aurora A. These compounds are significant due to their potential therapeutic applications in oncology (ヘンリー, 2006).

Anticonvulsant Activity

Some derivatives related to the queried compound have been synthesized and evaluated for their anticonvulsant activity, demonstrating protection in animal models of epilepsy. This highlights their potential application in developing new treatments for epilepsy (Obniska et al., 2015).

Src Kinase Inhibition and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives, which share structural motifs with the queried compound, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These studies aim to better understand the role of certain structural elements in inhibiting Src kinase, a target in cancer therapy (Fallah-Tafti et al., 2011).

Insecticidal Activity

Pyridine derivatives, which may share a similar structure with the queried compound, have been synthesized and evaluated for their toxicity against cowpea aphid, showcasing the potential of such compounds in developing new insecticides (Bakhite et al., 2014).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c20-17-3-1-15(2-4-17)13-19(24)22-14-16-7-11-23(12-8-16)18-5-9-21-10-6-18/h1-6,9-10,16H,7-8,11-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOAHAUHZJKJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide

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